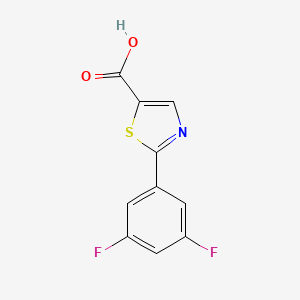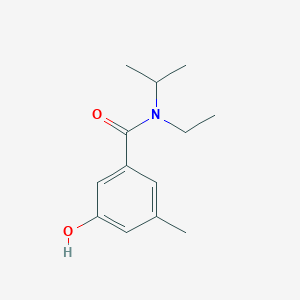
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by the presence of both difluoro and trifluoro groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-difluoro-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The difluoro and trifluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,6-Difluoro-3-methylphenyl)ethanone
- 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone
- 1-(2-Fluoro-5-methylphenyl)ethanone
- 1-(2,4,6-Trifluorophenyl)ethanone
Uniqueness
1-(2,4-Difluoro-3-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of both difluoro and trifluoro groups, which impart distinct chemical properties such as increased stability and reactivity. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H5F5O |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
1-(2,4-difluoro-3-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5F5O/c1-4-6(10)3-2-5(7(4)11)8(15)9(12,13)14/h2-3H,1H3 |
Clé InChI |
SOUWHIMZQYICLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)C(=O)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde](/img/structure/B14769442.png)
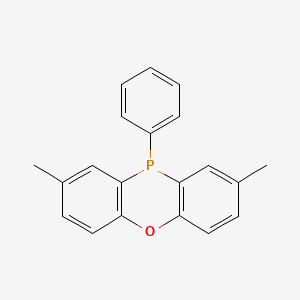
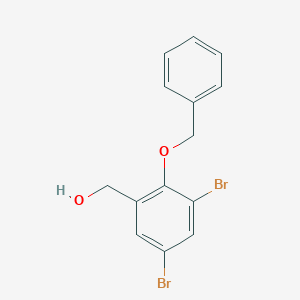
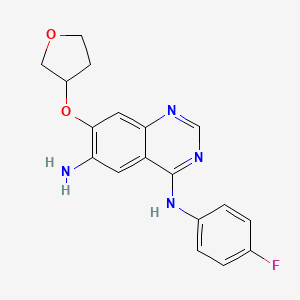


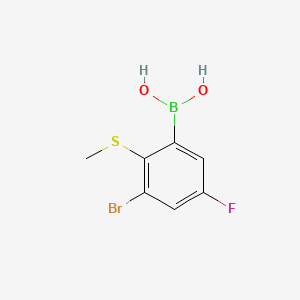


![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)

